(2-Methyl-1,3-thiazol-4-yl)methanesulfonyl chloride

Description

Molecular and Structural Profile

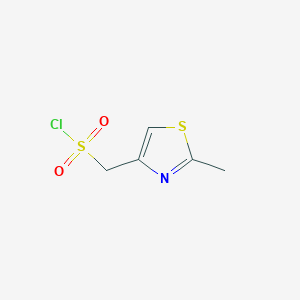

The compound’s molecular formula is C₅H₆ClNO₂S₂ , with a molecular weight of 211.7 g/mol (Table 1). Its structure comprises:

- Thiazole ring : A five-membered aromatic heterocycle containing sulfur (at position 1) and nitrogen (at position 3).

- Methyl substituent : A methyl group attached at the 2-position of the thiazole ring.

- Methanesulfonyl chloride group : A sulfonyl chloride moiety (-SO₂Cl) linked to a methyl group, which connects to the thiazole ring at position 4.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₅H₆ClNO₂S₂ | |

| CAS number | 1000394-87-5 | |

| Molecular weight | 211.7 g/mol | |

| SMILES notation | CC1=NC(=CS1)CS(=O)(=O)Cl |

Table 1: Key Physicochemical Properties

The thiazole ring exhibits aromatic character due to conjugated π-electrons, while the sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitution reactions. The methyl group at position 2 influences the electronic environment of the thiazole ring, modulating its reactivity.

Reactivity and Functionalization

The sulfonyl chloride group (-SO₂Cl) is the primary reactive site, participating in nucleophilic acyl substitution reactions. Key transformations include:

- Amination : Reaction with primary/secondary amines to form sulfon

Propriétés

IUPAC Name |

(2-methyl-1,3-thiazol-4-yl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO2S2/c1-4-7-5(2-10-4)3-11(6,8)9/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAYMUFRRBWQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000394-87-5 | |

| Record name | (2-methyl-1,3-thiazol-4-yl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

(2-Methyl-1,3-thiazol-4-yl)methanesulfonyl chloride is a chemical compound recognized for its potential biological activities, particularly in pharmaceutical research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Compound Overview

- Molecular Formula : C₅H₆ClN₃O₂S

- Molecular Weight : 211.69 g/mol

- CAS Number : 1000394-87-5

- Structure : Contains a thiazole ring with a methanesulfonyl chloride moiety.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-methylthiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction generates the sulfonyl chloride while neutralizing the hydrochloric acid produced during the process. The following table summarizes the synthesis conditions:

| Reagent | Role |

|---|---|

| 2-Methylthiazole | Starting material |

| Methanesulfonyl chloride | Sulfonyl chloride source |

| Triethylamine | Base |

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines. A study reported that thiazole derivatives with specific substitutions demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups and specific ring substitutions enhances cytotoxicity. For example, compounds with methyl groups at certain positions on the phenyl ring showed increased activity against cancer cells .

Interaction Studies

This compound's reactivity allows it to interact with various nucleophiles, which may lead to diverse biological applications. Studies have focused on its interactions with amino acids and peptides, suggesting its potential as a modifying agent in drug design. The compound's sulfonyl chloride group is particularly reactive, enabling it to participate in nucleophilic substitution reactions that could modify biological targets.

Case Studies and Research Findings

- Anticancer Potential : In vitro studies have demonstrated that this compound exhibits promising anticancer activities. For example, one study found that compounds derived from thiazole structures showed significant inhibition of cell proliferation in various cancer cell lines, including HT29 and Jurkat cells .

- Mechanism of Action : Molecular dynamics simulations indicated that thiazole derivatives interact with target proteins primarily through hydrophobic contacts, which may contribute to their anticancer efficacy . The modifications introduced by this compound can enhance these interactions.

- Reactivity Profile : The compound's ability to react with thiols and other nucleophiles has been explored for its potential to develop new therapeutic agents. Its reactivity suggests possible applications in synthesizing biologically active compounds.

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula : C₅H₆ClNO₂S

Molecular Weight : 211.7 g/mol

CAS Number : 1000394-87-5

Structure : The compound features a thiazole ring with a methanesulfonyl chloride moiety, contributing to its reactivity in various chemical reactions.

Pharmaceutical Research

The compound is recognized for its potential biological activities, particularly in drug development. It serves as an intermediate in synthesizing biologically active compounds. Research indicates that derivatives of thiazole exhibit significant anticancer properties, with some compounds showing cytotoxic effects against various cancer cell lines such as HT29 and Jurkat cells.

Antitumor Activity

Thiazole derivatives have demonstrated promising antitumor activities. Studies have reported that certain thiazole-containing compounds exhibit IC50 values comparable to established chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiazole ring can enhance cytotoxicity.

Nucleophilic Substitution Reactions

The sulfonyl chloride group in (2-Methyl-1,3-thiazol-4-yl)methanesulfonyl chloride is highly reactive, allowing it to participate in nucleophilic substitution reactions with various biological targets. This reactivity profile opens avenues for developing new therapeutic agents by modifying existing molecules or creating novel compounds .

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits significant inhibition of cell proliferation in various cancer cell lines. For instance, one study found that compounds derived from thiazole structures showed notable cytotoxicity against cancer cells.

Properties and Safety Information

The compound is classified as corrosive, with appropriate safety measures required during handling. It is essential to adhere to safety guidelines due to its reactive nature.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| GHS Signal Word | Danger |

| Hazard Class | Corrosive |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Structural Variations

Benzene Sulfonyl Chloride Derivatives

4-(2-Methyl-1,3-thiazol-4-yl)benzenesulphonyl chloride (CAS 852180-73-5, C₁₀H₈ClNO₂S₂): Structure: Features a benzene ring substituted with the thiazole group at the para position. Molecular Weight: 273.76 Da (higher than the target compound due to the benzene core). Applications: Used in coupling reactions for drug discovery, particularly in modifying aromatic systems. Commercial Availability: Sold by Santa Cruz Biotechnology (1 g: $359.00; 250 mg: $92.00) .

3-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride (CAS 66047-75-4, C₁₀H₈ClNO₂S₂): Structure: Thiazole substituted at the meta position of the benzene ring. Reactivity: The meta substitution may reduce steric hindrance compared to the para analog, influencing reaction kinetics. Suppliers: Available from ChemExper Chemical Directory (purity: 95–98%) .

Thiophene Sulfonyl Chloride Derivatives

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride (CAS 215434-25-6, C₈H₆ClNO₂S₃): Structure: Thiophene ring with a thiazole substituent at the 5-position. Molecular Weight: 279.79 Da. Physical Properties: Melting point 88–90°C. Applications: Utilized in synthesizing heterocyclic sulfonamides for antimicrobial or antitumor agents. Commercial Data: Sold by Kanto Reagents (5g: ¥70,800; 1g: ¥19,500) .

Functional Group and Reactivity Comparison

| Compound | Core Structure | Substituent Position | Molecular Weight (Da) | Key Reactivity Traits |

|---|---|---|---|---|

| Target Compound | Methane | N/A | 210.95 | High reactivity due to aliphatic -SO₂Cl group |

| 4-(2-Methylthiazolyl)benzene-SO₂Cl | Benzene | para | 273.76 | Aromatic stabilization reduces reactivity |

| 5-(2-Methylthiazolyl)thiophene-SO₂Cl | Thiophene | 5-position | 279.79 | Enhanced π-conjugation, moderate reactivity |

- Reactivity Trends :

- The target compound’s aliphatic sulfonyl chloride group is more reactive than aromatic analogs due to reduced resonance stabilization of the leaving group.

- Benzene and thiophene derivatives exhibit lower reactivity but greater stability, making them suitable for stepwise syntheses .

Méthodes De Préparation

Direct Sulfonylation of Thiazole Derivatives with Methanesulfonyl Chloride

A common approach to prepare (2-Methyl-1,3-thiazol-4-yl)methanesulfonyl chloride involves the reaction of the corresponding thiazolyl-methanol or thiazolyl-methylamine derivatives with methanesulfonyl chloride under controlled conditions.

- The thiazole precursor (for example, 2-methyl-1,3-thiazol-4-ylmethanol or related amine) is dissolved in an inert solvent such as dichloromethane.

- Methanesulfonyl chloride is added dropwise at low temperature (0°C to room temperature) to control reaction rate and avoid side reactions.

- A base such as pyridine or triethylamine is used to scavenge the hydrochloric acid formed during the reaction.

- The reaction mixture is stirred for 0.5 to 3 hours, depending on the substrate and scale.

- The reaction is quenched by aqueous acid or base washes, and the product is extracted, dried, and purified by standard techniques such as recrystallization or chromatography.

In a study synthesizing diaryl thiazole derivatives, methanesulfonyl chloride (0.23 mL, 2.97 mmol) was added to a stirred solution of a thiazole compound (800 mg, 2.71 mmol) and pyridine (0.66 mL, 8.1 mmol) in dichloromethane (20 mL) at 0°C. After stirring for 30 minutes, the mixture was worked up by extraction with citric acid solution and ethyl acetate, followed by washing with sodium bicarbonate and brine, drying, and concentration to yield the sulfonyl chloride product in 87% yield as a yellow foam.

Multi-Step Synthesis Involving Protection and Deprotection Strategies

In complex synthetic routes, the preparation of this compound may require protection of sensitive groups and subsequent deprotection steps.

- Starting from a substituted thiazole derivative, protective groups such as Boc (tert-butyloxycarbonyl) are introduced to amino functionalities.

- After sulfonylation with methanesulfonyl chloride, deprotection is performed under mild acidic or basic conditions.

- The reaction mixtures are typically worked up by solvent extraction and washing steps.

- Final isolation involves solvent removal under reduced pressure and purification via recrystallization or chromatography.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Dichloromethane, methanol, ethyl acetate | Dichloromethane preferred for sulfonylation |

| Temperature | 0°C to room temperature (25–30°C) | Low temperature controls reaction rate |

| Base | Pyridine, triethylamine, potassium hydroxide | Scavenges HCl, promotes reaction |

| Reaction Time | 0.5 to 3 hours | Depends on substrate and scale |

| Work-up | Acid-base washes, extraction, drying | Citric acid, sodium bicarbonate washes commonly used |

| Yield | 80–90% | High yields reported in optimized conditions |

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ NMR is used to confirm the presence of the sulfonyl chloride group and the integrity of the thiazole ring.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Chromatography: Silica gel column chromatography or recrystallization from suitable solvents is employed to purify the product.

- Elemental Analysis: Validates the composition of carbon, hydrogen, nitrogen, and sulfur consistent with the target compound.

Summary of Key Preparation Steps

| Step No. | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolve thiazole precursor in dichloromethane | Stir at 0°C |

| 2 | Add methanesulfonyl chloride dropwise | Use base like pyridine or triethylamine |

| 3 | Stir reaction mixture for 30 min to 3 hours | Maintain temperature below 30°C |

| 4 | Quench with aqueous acid or base | Extract product into organic layer |

| 5 | Wash organic layer with sodium bicarbonate and brine | Dry over anhydrous sodium sulfate |

| 6 | Concentrate and purify by recrystallization or chromatography | Obtain pure sulfonyl chloride |

Q & A

Q. What are the standard methods for synthesizing (2-Methyl-1,3-thiazol-4-yl)methanesulfonyl chloride, and what analytical techniques validate its purity?

Answer:

- Synthesis : A common approach involves cyclization and oxidative chlorination of intermediates. For example, Lawesson’s reagent can facilitate cyclization of ethyl 2-oxoacetate derivatives, followed by chlorination with agents like SOCl₂ or Cl₂ to yield the sulfonyl chloride .

- Validation : Purity is assessed via:

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) :

- Chemical-resistant gloves (e.g., nitrile), lab coat, and safety goggles.

- Respiratory protection (e.g., organic vapor respirator) if ventilation is insufficient .

- Handling :

- Use in a fume hood to avoid inhalation of vapors.

- Avoid contact with water or moisture to prevent hydrolysis.

- Emergency Measures :

- Skin/eye exposure: Rinse immediately with water for ≥15 minutes; seek medical attention .

- Spills: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other sulfonyl chlorides in nucleophilic substitution reactions?

Answer:

-

Enhanced Reactivity : The electron-withdrawing thiazole ring increases electrophilicity at the sulfur center, accelerating reactions with amines or alcohols to form sulfonamides/sulfonate esters .

-

Comparative Data :

Q. What contradictions exist in reported biological activities of sulfonamide derivatives synthesized from this compound, and how can they be resolved?

Answer:

- Contradictions :

- Resolution Strategies :

Q. How can researchers mitigate instability issues of this compound under ambient conditions?

Answer:

- Instability Factors :

- Hydrolysis: Reacts with moisture to form methanesulfonic acid and HCl .

- Thermal Decomposition: Releases SO₂ and CO above 80°C .

- Mitigation :

Methodological Challenges

Q. What advanced computational methods predict the environmental toxicity of this compound and its metabolites?

Answer:

Q. What spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

Answer:

- X-ray Crystallography : Determines absolute configuration of sulfonamide derivatives .

- 2D NMR (COSY, HSQC) : Assigns regioisomers in thiazole-ring substitutions .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ = 237.0712 for C₆H₈ClNO₂S₂) .

Research Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.